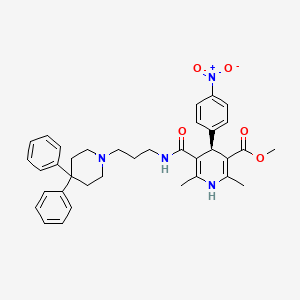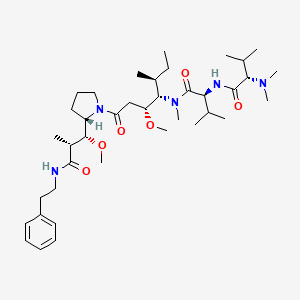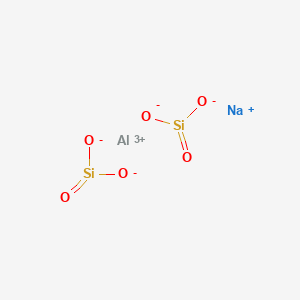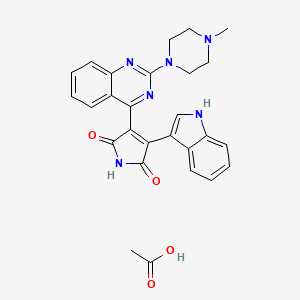
Sotrastaurin acetate
Vue d'ensemble
Description
L'acétate de sotrastaurine est un immunosuppresseur de petite taille qui inhibe sélectivement la protéine kinase C (PKC). Il a été étudié pour son utilisation potentielle dans le traitement de diverses affections, notamment le mélanome uvéal, le syndrome de Richter, la leucémie prolymphocytaire, le lymphome mantellique récurrent et le lymphome lymphocytique petit récurrent . Le composé est connu pour sa capacité à bloquer l'activation précoce des lymphocytes T par un mécanisme indépendant de la calcineurine .
Méthodes De Préparation
Voies de Synthèse et Conditions de Réaction : La synthèse de l'acétate de sotrastaurine implique plusieurs étapes, notamment la formation de la structure de base et la fonctionnalisation ultérieure. Les étapes clés incluent généralement :
- Formation du noyau indolylmaléimide.
- Introduction de la partie quinazoline.
- Fonctionnalisation avec des dérivés de pipérazine.
Méthodes de Production Industrielle : La production industrielle de l'acétate de sotrastaurine implique l'optimisation de la voie de synthèse pour la scalabilité et la rentabilité. Cela comprend :
- Utilisation de réactions à rendement élevé.
- Minimisation des étapes de purification.
- Mise en œuvre de conditions de réaction robustes pour garantir la cohérence et la qualité .
Analyse Des Réactions Chimiques
Types de Réactions : L'acétate de sotrastaurine subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé dans des conditions spécifiques pour former des dérivés oxydés.
Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels présents dans la molécule.
Substitution : Le composé peut subir des réactions de substitution, en particulier au niveau des parties pipérazine et quinazoline.
Réactifs et Conditions Courants :
Oxydation : Les oxydants courants incluent le peroxyde d'hydrogène et le permanganate de potassium.
Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont utilisés.
Substitution : Des réactifs comme les halogénoalcanes et les chlorures d'acyle sont utilisés pour les réactions de substitution.
Principaux Produits Formés :
- Dérivés oxydés.
- Formes réduites du composé.
- Analogues substitués avec des groupes fonctionnels modifiés .
4. Applications de la Recherche Scientifique
Chimie : Utilisé comme composé outil pour étudier l'inhibition de la protéine kinase C.
Biologie : Étudié pour ses effets sur l'activation des lymphocytes T et la modulation de la réponse immunitaire.
Médecine : Exploré pour son potentiel dans le traitement des cancers et la prévention du rejet de greffe d'organes.
Industrie : Applications potentielles dans le développement de nouvelles thérapies immunosuppressives.
5. Mécanisme d'Action
L'acétate de sotrastaurine exerce ses effets en inhibant sélectivement les isoformes de la protéine kinase C. Cette inhibition bloque l'activation précoce des lymphocytes T par une voie indépendante de la calcineurine. Les cibles moléculaires incluent des isoformes spécifiques de la PKC, qui jouent un rôle crucial dans la signalisation et l'activation du récepteur des lymphocytes T .
Composés Similaires :
Tacrolimus : Un autre immunosuppresseur qui inhibe la calcineurine mais par un mécanisme différent.
Cyclosporine : Un inhibiteur de la calcineurine utilisé dans la transplantation d'organes.
Sirolimus : Un inhibiteur de la mTOR aux propriétés immunosuppressives.
Unicité de l'Acétate de Sotrastaurine :
- Inhibition sélective des isoformes de la protéine kinase C.
- Mécanisme d'action indépendant de la calcineurine.
- Potentiel de moins d'effets secondaires liés à l'inhibition de la calcineurine .
Applications De Recherche Scientifique
Chemistry: Used as a tool compound to study protein kinase C inhibition.
Biology: Investigated for its effects on T-cell activation and immune response modulation.
Medicine: Explored for its potential in treating cancers and preventing organ transplant rejection.
Industry: Potential applications in developing new immunosuppressive therapies.
Mécanisme D'action
Sotrastaurin acetate exerts its effects by selectively inhibiting protein kinase C isoforms. This inhibition blocks early T-cell activation through a calcineurin-independent pathway. The molecular targets include specific PKC isoforms, which play a crucial role in T-cell receptor signaling and activation .
Comparaison Avec Des Composés Similaires
Tacrolimus: Another immunosuppressant that inhibits calcineurin but through a different mechanism.
Cyclosporine: A calcineurin inhibitor used in organ transplantation.
Sirolimus: An mTOR inhibitor with immunosuppressive properties.
Uniqueness of Sotrastaurin Acetate:
- Selective inhibition of protein kinase C isoforms.
- Calcineurin-independent mechanism of action.
- Potential for fewer side effects related to calcineurin inhibition .
Propriétés
Numéro CAS |
908351-31-5 |
|---|---|
Formule moléculaire |
C27H26N6O4 |
Poids moléculaire |
498.5 g/mol |
Nom IUPAC |
acetic acid;3-(1H-indol-3-yl)-4-[2-(4-methylpiperazin-1-yl)quinazolin-4-yl]pyrrole-2,5-dione |
InChI |
InChI=1S/C25H22N6O2.C2H4O2/c1-30-10-12-31(13-11-30)25-27-19-9-5-3-7-16(19)22(28-25)21-20(23(32)29-24(21)33)17-14-26-18-8-4-2-6-15(17)18;1-2(3)4/h2-9,14,26H,10-13H2,1H3,(H,29,32,33);1H3,(H,3,4) |
Clé InChI |
RVEUYBMXVVDLFO-UHFFFAOYSA-N |
SMILES |
CC(=O)O.CN1CCN(CC1)C2=NC3=CC=CC=C3C(=N2)C4=C(C(=O)NC4=O)C5=CNC6=CC=CC=C65 |
SMILES canonique |
CC(=O)O.CN1CCN(CC1)C2=NC3=CC=CC=C3C(=N2)C4=C(C(=O)NC4=O)C5=CNC6=CC=CC=C65 |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
Sotrastaurin acetate; |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


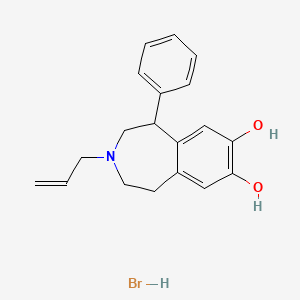

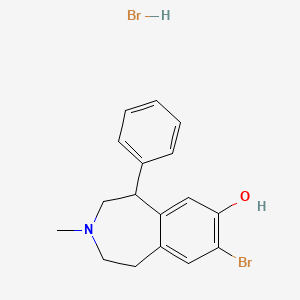

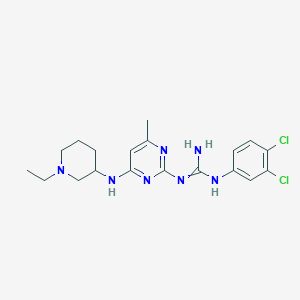
![N',4-diamino-7-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrrolo[2,3-d]pyrimidine-5-carboximidamide](/img/structure/B1682083.png)

![3-aminospiro[6H-benzo[h]quinazoline-5,1'-cyclopentane]-4-one](/img/structure/B1682088.png)



